5-Oxotetrahydrofuran-2-carboxylic acid

Description

Significance as a Versatile Chemical Scaffold and Intermediate

The utility of 5-oxotetrahydrofuran-2-carboxylic acid stems from the reactivity of its functional groups. The carboxylic acid can undergo reactions such as esterification and amidation, while the lactone ring can be opened or modified. cymitquimica.com This dual reactivity makes it an ideal intermediate for the synthesis of a diverse range of compounds, including pharmaceuticals and agrochemicals. cymitquimica.com

One of the common methods for synthesizing this compound, particularly the (S)-enantiomer, starts from L-glutamic acid. chemicalbook.com The process involves the diazotization of the amino group of glutamic acid with sodium nitrite (B80452) and hydrochloric acid, which then leads to an intramolecular cyclization to form the lactone ring. sciencemadness.org This straightforward synthesis from a readily available chiral precursor adds to its appeal as a versatile intermediate.

The compound serves as a foundational structure for generating various heterocyclic compounds. Its framework is a recurring motif in numerous biologically active molecules, and its derivatives have been investigated for a range of applications.

Overview of Principal Academic Research Trajectories

Academic research involving this compound has primarily focused on its application in the synthesis of complex target molecules and the exploration of the biological activities of its derivatives.

Synthesis of Bioactive Molecules:

A significant area of research is its use as an intermediate in the total synthesis of natural products and pharmaceutical agents. For instance, it has been utilized in the synthesis of hemerocallisamine I. Furthermore, derivatives of this compound have been explored for their potential therapeutic properties. The (S)-enantiomer has shown anticancer activity by inhibiting mitochondrial glutamate (B1630785) production, which leads to apoptosis in certain cancer cells.

Researchers have also developed microwave-assisted 1,3-dipolar cycloaddition reactions to generate bioactive derivatives. thieme-connect.com This highlights the ongoing efforts to develop efficient synthetic methodologies utilizing this scaffold.

Biological and Medicinal Chemistry Research:

In the realm of biological research, this compound is employed to study metabolic pathways that involve γ-lactones and carboxylic acids. Its derivatives are being investigated as potential drug candidates for various diseases. For example, certain derivatives have been shown to increase the growth of E. coli, suggesting potential applications in stem cell research. thieme-connect.comthieme-connect.com The core structure is also found in compounds that are antagonists of protein kinase C (PKC), a therapeutic target for conditions like cancer and dementia. thieme-connect.com

The table below summarizes some of the key research applications of this compound and its derivatives.

| Research Area | Application |

| Organic Synthesis | Intermediate for heterocyclic compounds, natural products, and pharmaceuticals. |

| Medicinal Chemistry | Synthesis of potential anticancer agents and PKC antagonists. thieme-connect.com |

| Biological Research | Study of metabolic pathways and potential applications in stem cell research. thieme-connect.com |

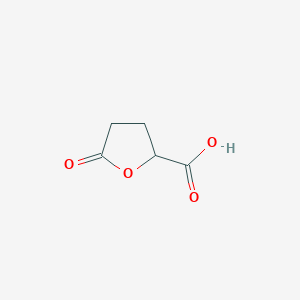

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-oxooxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVADRSWDTZDDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015885 | |

| Record name | 5-Oxotetrahydrofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4344-84-7 | |

| Record name | 4344-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Oxotetrahydrofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxotetrahydrofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective and Asymmetric Synthesis Routes

Achieving stereocontrol in the synthesis of 5-oxotetrahydrofuran-2-carboxylic acid is paramount for its application in asymmetric synthesis. The following sections detail the principal strategies employed to produce this compound in an enantiomerically enriched form.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach efficiently transfers the inherent chirality of the starting material to the target molecule, often reducing the number of synthetic steps and avoiding costly resolution or asymmetric catalysis. For this compound, amino acids are a primary source from the chiral pool.

L-Glutamic acid is the most common and effective chiral precursor for the synthesis of (S)-5-oxotetrahydrofuran-2-carboxylic acid. The transformation is a straightforward process involving a deamination reaction followed by intramolecular cyclization (lactonization).

The synthesis is typically achieved by treating L-glutamic acid with sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) in an aqueous solution at low temperatures. chemicalbook.com The reaction proceeds through the diazotization of the primary amine of glutamic acid, which then undergoes an intramolecular S N 2 reaction, with the γ-carboxylic acid group acting as the nucleophile to displace the diazonium group, forming the stable five-membered lactone ring. This method is highly efficient, often yielding the target compound in near-quantitative yields while preserving the stereochemical integrity of the starting material. chemicalbook.com

A typical experimental procedure involves the dropwise addition of hydrochloric acid to a vigorously stirred aqueous suspension of L-glutamic acid and sodium nitrite at 0°C. chemicalbook.com After stirring for several hours while allowing the mixture to warm to room temperature, the (S)-5-oxotetrahydrofuran-2-carboxylic acid is isolated with a reported yield as high as 98%. chemicalbook.com This template synthesis based on the deamination of enantiopure glutamic acid is a well-established process for preparing the target compound. lookchem.com

While isocitric acid is a chiral molecule found in nature and contains a γ-hydroxy acid moiety that can form a lactone, its use as a direct chiral precursor for this compound is not prominently documented in scientific literature. The naturally occurring lactone of isocitric acid is tetrahydro-5-oxofuran-2,3-dicarboxylic acid, a different molecule that contains an additional carboxylic acid group at the C3 position. nih.gov

The chiral pool offers a vast array of potential starting materials, including other amino acids, sugars, and hydroxy acids like malic or tartaric acid. However, for the specific synthesis of this compound, L-glutamic acid remains the most widely reported and practical chiral substrate. Syntheses starting from other natural precursors for this specific target compound are not commonly found in the reviewed literature.

An alternative to chiral pool synthesis is the asymmetric hydrogenation of achiral precursors using a chiral catalyst. This method is particularly effective for producing alkyl esters of this compound. The process involves the enantioselective hydrogenation of dialkyl 2-oxoglutarates (esters of α-ketoglutaric acid) followed by spontaneous or acid-catalyzed cyclization.

The most successful application of this method uses a heterogeneous platinum catalyst on an alumina (B75360) support (Pt/Al₂O₃), modified with a chiral cinchona alkaloid, such as cinchonidine (B190817) or its derivatives. lookchem.com The hydrogenation of the α-keto group in the dialkyl 2-oxoglutarate creates a chiral hydroxyl group. The resulting hydroxy ester then undergoes intramolecular transesterification to form the desired chiral alkyl 5-oxotetrahydrofuran-2-carboxylate. This approach has been shown to produce the (R)-enantiomer with high enantiomeric excess (ee). lookchem.com

Research has demonstrated that starting with diethyl 2-ketoglutarate, the hydrogenation over a cinchona-modified Pt/Al₂O₃ catalyst can yield ethyl (R)-5-oxotetrahydrofuran-2-carboxylate in 80% yield and with an optical purity of 94% ee. lookchem.com The enantioselectivity of the reaction can be influenced by factors such as the choice of catalyst, the specific chiral modifier, the solvent, and the hydrogen pressure, with optical yields reaching up to 96% ee under optimized conditions. lookchem.comrsc.org

| Catalyst | Chiral Modifier | Pressure (bar) | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 5% Pt/Al₂O₃ | Cinchona Alkaloid | 20 | 80% | 94% | lookchem.com |

| 5% Pt/Al₂O₃ | MeOHCD | up to 80 | Not specified | up to 96% | lookchem.com |

Enantioselective oxidation provides another route to chiral lactones. For derivatives of this compound, a notable method involves the asymmetric oxidation of achiral 3-aryl-2-hydroxycyclopent-2-en-1-ones. researchgate.net This cascade reaction proceeds via an oxidative ring cleavage, akin to a Baeyer–Villiger-type oxidation.

The process utilizes a chiral oxidation complex, typically formed from titanium(IV) isopropoxide (Ti(Oi-Pr)₄), a chiral tartrate ester like (+)-diethyl tartrate, and an oxidant such as tert-butyl hydroperoxide (t-BuOOH). researchgate.net This system effectively transforms the cyclic enol substrate into an enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acid. researchgate.net

The yield and enantioselectivity of this oxidation are influenced by the electronic properties of the substituents on the aryl ring. Electron-donating groups in the para position have been observed to increase the reaction yield but decrease the enantioselectivity. For the parent 2-phenyl derivative, yields of 36% and an enantiomeric excess of 86% have been reported. researchgate.net

| Substrate (Aryl Group) | Oxidation System | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Phenyl | Ti(Oi-Pr)₄ / (+)-DET / t-BuOOH | 36% | 86% | researchgate.net |

Biocatalytic and Enzymatic Syntheses

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. The use of enzymes and whole-cell systems for producing chiral lactones is a field of growing interest, leveraging the inherent stereoselectivity of biological catalysts.

Enzymatic Oxidation of Tetrahydrofuran (B95107) Derivatives

The direct enzymatic oxidation of a pre-existing tetrahydrofuran ring is one potential biocatalytic route. However, the more extensively studied enzymatic strategies for γ-lactone synthesis involve two primary pathways: the Baeyer-Villiger oxidation of cyclic ketones and the oxidative lactonization of diols. nih.govsemanticscholar.org

Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into a lactone. semanticscholar.org This reaction proceeds via a Criegee intermediate, and unlike chemical oxidations, the enzyme's active site can control the regioselectivity of oxygen insertion, often leading to "abnormal" lactone products that are chemically disfavored. nih.govsemanticscholar.org Furthermore, BVMO-catalyzed oxidations are highly enantioselective, making them valuable for producing enantiomerically pure lactones. semanticscholar.org

Another significant route is the oxidative lactonization of 1,4- or 1,5-diols, which is catalyzed by alcohol dehydrogenases (ADHs). nih.gov This process involves a double oxidation: the first alcohol group is oxidized to an aldehyde, which then exists in equilibrium with its intramolecular hemiacetal (a lactol). nih.gov A second oxidation of the lactol yields the final lactone product. nih.gov

Strain Engineering for Enhanced Enantiomeric Excess

To improve the efficiency and selectivity of microbial systems for producing valuable chemicals, researchers employ strain engineering. This involves the rational modification of a microorganism's metabolic pathways to enhance the production of a target molecule and increase its enantiomeric purity. researchgate.net Key strategies include the deletion of genes responsible for competing metabolic pathways and the overexpression of enzymes in the desired biosynthetic route. nih.govlbl.gov

Biocatalyst Development and Optimization

The performance of enzymes used in biocatalysis can be significantly improved through development and optimization techniques, with directed evolution being a primary tool. mpg.de This process mimics natural evolution in a laboratory setting to enhance specific enzyme properties such as activity, stability, substrate scope, and stereo- or regioselectivity. mpg.de

Structure-guided directed evolution has been successfully used to engineer a carbonyl reductase from Serratia marcescens for the stereoselective synthesis of various γ- and δ-lactones. rsc.org By creating a variant with specific mutations, researchers achieved a 13.8-fold higher specific activity towards a model substrate and produced the corresponding lactone with 99% enantiomeric excess (ee). rsc.org Similarly, directed evolution has been applied to Baeyer-Villiger monooxygenases (BVMOs) to expand their substrate scope and improve their stability, which are often limitations for industrial applications. nih.gov These optimization strategies are crucial for developing robust and efficient biocatalysts for the synthesis of specific chiral molecules like this compound. rsc.org

Modern Organic Synthesis Techniques

Alongside biocatalysis, modern organic synthesis provides powerful tools for constructing complex molecules with high efficiency and control. Techniques such as microwave-assisted synthesis and photoredox catalysis offer significant advantages in terms of reaction speed, yield, and the ability to perform novel transformations under mild conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, improve product yields, and minimize the formation of unwanted side products compared to conventional heating methods. thieme-connect.comnih.gov This technique has been successfully applied to the synthesis of derivatives of this compound.

One reported protocol involves a microwave-assisted 1,3-dipolar cycloaddition of a benzyl (B1604629) oxime and a methyl acrylate (B77674) derivative to form an isoxazoline (B3343090) intermediate. thieme-connect.comsciprofiles.com This key precursor is then rapidly transformed into the final γ-lactone carboxylic acid framework. thieme-connect.comsciprofiles.com The final step to yield a derivative, 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid, involves heating the amino alcohol precursor in aqueous HCl in a microwave reactor. thieme-connect.com

| Step | Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Isoxazoline Formation (Cycloaddition) | Benzaldoxime, Dimethyl-2-methylene glutarate | Microwave Irradiation, 180 °C | 10 min | 70% | thieme-connect.com |

| Final Lactone Formation (Hydrolysis/Cyclization) | Amino alcohol precursor, 6 M HCl (aq) | Microwave Irradiation, 170 °C, 200 W | 5 min | Reasonable Yield | thieme-connect.com |

Photoredox Catalysis in Synthetic Pathways

Visible-light photoredox catalysis has emerged as a powerful strategy in organic synthesis, enabling the activation of organic substrates under exceptionally mild reaction conditions using light as a sustainable energy source. acs.orgresearchgate.net This methodology allows for the generation of radical intermediates that can participate in a wide range of chemical transformations.

While a direct synthesis of this compound using photoredox catalysis has not been specifically detailed, the approach has been effectively used to construct the core γ-lactone scaffold. acs.orgnih.gov One such method involves the intermolecular reaction of styrenes with α-bromo esters, initiated by a photoredox catalyst, to form aryl-substituted γ-lactones in high yields without the need for external oxidants. acs.org Another innovative approach uses the 5-exo-trig cyclization of alkoxy carbonyl radicals onto pendent allenes to construct γ-lactones. digitellinc.com This strategy is particularly notable as the resulting product contains a residual alkene that can serve as a handle for further functionalization, and the use of chiral allenes offers a pathway for achieving high stereocontrol. digitellinc.com These examples highlight the potential of photoredox catalysis for the development of novel synthetic routes to complex lactones.

Flow Chemistry Applications for Continuous Synthesis

The application of continuous flow chemistry to the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) has grown significantly, offering advantages in safety, scalability, and process control over traditional batch methods. acs.orgresearchgate.netrsc.orgnih.gov While specific reports on the dedicated continuous flow synthesis of this compound are not prevalent, the synthesis of the core γ-butyrolactone structure has been successfully demonstrated using various flow methodologies. These approaches suggest a strong potential for adapting this technology for the continuous production of the target molecule and its derivatives.

Several strategies have been developed for the flow synthesis of γ-butyrolactones. One notable method involves the photosensitized addition of alcohols to renewable platform chemicals like fumaric and itaconic acids in micro- and mesofluidic reactors. acs.orgdrugapprovalsint.com This process can be monitored in real-time using in-line NMR spectroscopy. acs.org Another approach utilizes enzymatic cascade catalysis within microfluidic reactors to produce optically pure polysubstituted γ-butyrolactones, achieving significantly higher space-time yields than corresponding batch reactions. researchgate.net Furthermore, selective synthesis of hydroxy lactones from alkenoic acids has been achieved in an integrated flow process that includes in-line work-up and purification. rsc.org Photocatalyzed hydrocarboxylation of unsaturated esters with CO2 in a tube-in-tube flow reactor also provides a direct route to lactone structures. thieme-connect.com Given that the classic synthesis of this compound proceeds from L-glutamic acid, a flow process could be designed wherein the diazotization and subsequent lactonization occur in sequential reactor coils with precise temperature and residence time control, potentially improving yield and safety.

| Flow Methodology | Starting Materials | Key Features | Potential Application for Target Compound |

| Photosensitized Addition | Fumaric acid, Itaconic acid, Alcohols | Uses renewable platform chemicals; In-line NMR monitoring. acs.orgdrugapprovalsint.com | Adaptation for related unsaturated precursors. |

| Enzymatic Cascade | α,β-Unsaturated γ-ketoesters | High stereoselectivity; Increased space-time yield. researchgate.net | Enantioselective synthesis of chiral derivatives. |

| Oxidative Cyclization | Alkenoic acids | Integrated work-up and purification. rsc.org | Synthesis from unsaturated carboxylic acid precursors. |

| Photocatalytic Hydrocarboxylation | α,β-Unsaturated esters, CO2 | Utilizes CO2 as a C1 source; Tube-in-tube reactor design. thieme-connect.com | Carboxylation of a suitable unsaturated precursor. |

Fundamental Chemical Reactivity and Mechanistic Studies

The chemical reactivity of this compound is dictated by its two primary functional groups: the γ-lactone and the carboxylic acid. These groups can undergo a variety of transformations, allowing for extensive structural modification.

Oxidation and Reduction Pathways

The lactone and carboxylic acid moieties exhibit distinct behaviors under oxidative and reductive conditions. The carboxylic acid group is generally resistant to further oxidation. However, the tetrahydrofuran ring can potentially be oxidized, although this often requires harsh conditions that may lead to ring-opening.

Conversely, both the lactone carbonyl and the carboxylic acid can be reduced. The reduction of carboxylic acids typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). imperial.ac.uk The reaction with LiAlH₄ proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, ultimately converting the carboxylic acid to a primary alcohol. libretexts.org The lactone carbonyl can also be reduced by these reagents. For instance, reduction of related r-2-methyl-5-oxotetrahydrofuran carboxylic acids with appropriate reducing agents affords the corresponding alcohols. science.gov The selective reduction of one group over the other would require careful choice of reagents and reaction conditions.

| Transformation | Reagent | Product | General Mechanism |

| Reduction of Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Nucleophilic acyl substitution followed by nucleophilic addition. libretexts.org |

| Reduction of Lactone | Lithium Aluminum Hydride (LiAlH₄) | Diol | Ring-opening via nucleophilic acyl substitution. |

| Selective Reduction of Carboxylic Acid | Borane (BH₃-THF) | Primary Alcohol | Borane is selective for carboxylic acids over esters (lactones). imperial.ac.uk |

Nucleophilic Substitution Reactions and Functional Group Interconversions

Functional group interconversion, particularly at the carboxylic acid moiety, is a cornerstone of the derivatization of this molecule. ub.eduslideshare.net The carboxylic acid can be readily converted into a variety of derivatives through nucleophilic acyl substitution. masterorganicchemistry.com

Esterification : Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. This is a reversible process driven to completion by removing water.

Amidation : Direct reaction with an amine is often difficult due to acid-base chemistry. More commonly, the carboxylic acid is first activated by converting it to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). mit.edu

Acid Halide Formation : Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid into a highly reactive acid chloride, which is a versatile intermediate for further substitutions. mit.edu

The γ-lactone ring is an ester and is also susceptible to nucleophilic attack. While stable under neutral or acidic conditions, strong nucleophiles (e.g., hydroxide, alkoxides, amines) under basic conditions can induce ring-opening via saponification to yield a γ-hydroxy carboxylate derivative.

Cyclization and Lactonization Mechanisms

The most common synthesis of this compound, particularly its chiral (S)-enantiomer, starts from L-glutamic acid. chemicalbook.com This transformation is a classic example of a diazotization followed by an intramolecular nucleophilic substitution (lactonization).

The mechanism proceeds in several steps:

Nitrosation : In the presence of a strong acid (e.g., HCl), sodium nitrite (NaNO₂) generates nitrous acid (HNO₂), which is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). byjus.commasterorganicchemistry.comorganic-chemistry.org

Diazotization : The primary amine of glutamic acid acts as a nucleophile, attacking the nitrosonium ion. researchgate.netyoutube.com A series of proton transfers and elimination of water results in the formation of a diazonium salt. masterorganicchemistry.com

Lactonization : The diazonium group (-N₂⁺) is an excellent leaving group. It departs as nitrogen gas (N₂), leaving behind a secondary carbocation at the C2 position. The distal carboxylic acid group then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered lactone ring. The reaction proceeds with retention of stereochemistry at the C2 center. chemicalbook.com

1,3-Dipolar Cycloaddition Reactions Leading to Derivatization

1,3-Dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings and has been applied to create complex derivatives of the this compound scaffold. thieme-connect.comresearchgate.netwikipedia.orgnumberanalytics.com This strategy often involves creating a different heterocyclic system first, which is then converted into the desired substituted lactone.

A notable application is the microwave-assisted 1,3-dipolar cycloaddition of oximes with acrylate derivatives. thieme-connect.comresearchgate.net In this process, an oxime is oxidized in situ to a nitrile oxide (the 1,3-dipole), which then reacts with an alkene (the dipolarophile) to form an isoxazoline. This isoxazoline intermediate, which contains the core atoms for the future lactone, can then be transformed through subsequent reactions into a derivative of this compound. thieme-connect.com This multi-step sequence allows for the introduction of diverse substituents onto the core structure, originating from the chosen oxime and acrylate. researchgate.net The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating. thieme-connect.com

| Reactants | Intermediate | Final Product Type | Key Features |

| Benzaldoxime, Dimethyl-2-methylene glutarate | Isoxazoline dicarboxylate | 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid | Microwave-assisted; Multi-step transformation. thieme-connect.comresearchgate.net |

| Azomethine ylides, Alkenes | Pyrrolidines | Polycyclic fused systems | Catalytic and enantioselective methods are available. acs.org |

Derivatization Strategies for Structural Modification and Functionalization

A range of derivatization strategies allows for the structural modification of this compound, enabling the synthesis of analogues with tailored properties. These strategies target either the carboxylic acid function, the lactone ring, or the carbon backbone.

Carboxylic Acid Modification : As detailed in section 2.3.2, the carboxyl group can be converted into esters, amides, and other derivatives. For example, its ethyl ester, ethyl 5-oxotetrahydrofuran-2-carboxylate, is a known derivative. nist.gov

Substitution at the C2 Position : Asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones provides a route to enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids. researchgate.net This method introduces a tertiary stereocenter and an aryl group directly at the C2 position.

Complex Derivatization via Cycloaddition : The 1,3-dipolar cycloaddition pathway described in section 2.3.4 is a sophisticated strategy for introducing complex side chains at the C2 position. thieme-connect.comresearchgate.net

Lactone Ring Opening : Reaction with nucleophiles can open the lactone to give linear γ-hydroxy acid derivatives, which can be further modified or cyclized to form other ring systems.

These strategies collectively make this compound a versatile chiral building block for the synthesis of more complex molecules. biosynth.com

Biological Relevance and Biochemical Pathway Analysis

Enzyme Interaction and Metabolic Pathway Investigations

5-Oxotetrahydrofuran-2-carboxylic acid, also known as γ-carboxy-γ-butyrolactone, serves as a critical molecule for studying the metabolic pathways of γ-lactones and carboxylic acids. Its structure, featuring both a lactone and a carboxylic acid group, allows it to participate in diverse chemical reactions and interact with specific enzymes. cymitquimica.com

Role as an Enzymatic Substrate in Metabolic Cycles

This compound functions as a substrate for enzymes involved in the metabolism of γ-lactones and carboxylic acids. It undergoes enzymatic transformations that result in the formation of various biologically active metabolites. While it is a structural analog of key metabolic intermediates like (±)-Paraconic Acid, its direct participation in central metabolic cycles such as the citric acid cycle is less defined than its precursor, alpha-ketoglutaric acid. cymitquimica.combiomolther.org However, its relationship with 2-hydroxyglutaric acid, with which it can interconvert, links it to metabolic pathways that are sometimes dysregulated in disease states. The compound's reactivity is centered around its functional groups, which can be targeted by various enzymes. For instance, it can be reduced to form tetrahydrofuran-2-carboxylic acid or oxidized to yield more complex carboxylic acids through enzymatic action.

Identification and Characterization of Downstream Metabolites

The enzymatic processing of this compound leads to several downstream products. The primary transformations include reduction and oxidation.

Reduction Products : Enzymatic reduction of the oxo group leads to the formation of tetrahydrofuran-2-carboxylic acid .

Oxidation Products : Further oxidation can result in more complex dicarboxylic acids.

Esterification Products : In biological systems, it can be converted to its ester derivatives, such as This compound, ethyl ester . nist.gov

These metabolic transformations are crucial for its biological function and clearance. The specific enzymes and cofactors involved in these conversions are subjects of ongoing research.

Impact on Cellular Signaling and Function Through Metabolite Participation

The metabolites of this compound and its synthetic derivatives have been shown to impact cellular processes. Derivatives of this compound have been investigated for their potential in cancer therapeutics. For example, a derivative known as CS-IV-81 demonstrated the ability to inhibit critical cell survival pathways, such as p-AKT signaling, and induce apoptosis in prostate cancer cell lines. This suggests that metabolites or related synthetic analogs can interfere with cellular signaling cascades that are crucial for cancer cell proliferation and survival.

Biological Activities and Investigational Therapeutic Potentials

Beyond its role in fundamental metabolic pathways, this compound exhibits distinct biological activities that are of scientific interest.

Antimicrobial Activities and Associated Mechanisms

This compound has been identified as a derivative of bassialone, an antimicrobial metabolite found in the fungus Beauveria bassiana. Its presence in certain fungal isolates correlates with their virulence, suggesting a role in the fungus's interaction with its environment. While the precise mechanism of its antimicrobial action is not fully elucidated, the activity of related furanone compounds offers some insights. Furanones are known to interfere with bacterial signaling systems, such as quorum sensing, and can prevent the formation of biofilms, which are protective communities of microorganisms. nih.gov

Modulation of Bacterial Growth and Microbiological Applications (e.g., Escherichia coli Growth Enhancement)

Contrary to its antimicrobial potential in some contexts, this compound has been observed to promote the growth of certain bacteria. thieme-connect.com Specifically, research has demonstrated that this γ-lactone carboxylic acid can increase the growth of Escherichia coli by approximately 44%. thieme-connect.comresearchgate.net In a study, E. coli cultures were incubated with the compound at a concentration of 100 µg/mL for 24 hours. thieme-connect.com The growth was measured by absorbance at 625 nm, showing a significant increase compared to the control group. thieme-connect.com This growth-enhancing property suggests potential applications in microbiology and biotechnology where promoting the growth of specific bacterial strains is desirable. thieme-connect.com

Interactive Data Tables

Table 1: Summary of Investigated Biological Activities

| Biological Activity | Observation | Potential Application |

|---|---|---|

| Antimicrobial | Identified as a derivative of a natural fungal antimicrobial metabolite. | Development of new antimicrobial agents. |

| Bacterial Growth Modulation | Enhanced the growth of Escherichia coli by approximately 44%. thieme-connect.com | Microbiology and biotechnology. |

| Anticancer | Synthetic derivatives induce apoptosis in prostate cancer cells by inhibiting p-AKT signaling. | Cancer therapeutics research. |

Table 2: Modulation of Escherichia coli Growth

| Treatment Group | Concentration | Incubation Time | Result (Absorbance at 625 nm) | Growth Change |

|---|---|---|---|---|

| Control | N/A | 24 hours | 0.5195 | N/A |

| Compound 14 * | 100 µg/mL | 24 hours | 0.7475 | ~44% Increase |

*Compound 14 in the cited study is 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid, a derivative of the subject compound. thieme-connect.com

Contributions to Stem Cell Research and Developmental Biology

The investigation into the effects of this compound on stem cell biology and embryonic development is an emerging field of study. While comprehensive mechanisms have yet to be fully elucidated, preliminary research suggests the compound's potential significance in influencing cellular differentiation and proliferation. The inherent chemical structure of the molecule, featuring both a lactone and a carboxylic acid, allows for diverse chemical interactions that may modulate signaling pathways critical for maintaining stem cell pluripotency or guiding differentiation into specific lineages.

Current research has not yet definitively outlined the specific pathways through which this compound may exert its influence on stem cells. The complexity of stem cell regulation, involving a multitude of growth factors, transcription factors, and signaling molecules, presents a challenging landscape for pinpointing the precise molecular targets of this compound. Future research is necessary to determine if it interacts with key developmental signaling pathways such as Wnt, Notch, or Hedgehog, or if it affects the epigenetic landscape of stem cells to alter gene expression programs.

Anti-Cancer Research and Fatty Acid Synthase (FASN) Inhibition

In the realm of oncology, the potential anti-cancer properties of this compound and its derivatives have attracted scientific attention. This interest is largely centered on the crucial role of fatty acid metabolism in cancer cell proliferation and survival.

Inhibition of Cytoplasmic Fatty Acid Synthase

Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids and is found to be overexpressed in many types of cancer cells. While there is extensive research on FASN inhibitors, the direct inhibitory activity of this compound on cytoplasmic FASN is not yet firmly established. However, a structurally related analog, 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, commonly known as C75, is a well-documented synthetic inhibitor of FASN with demonstrated anti-cancer effects in various cancer models. nih.govnih.gov C75's mechanism involves covalent modification of the enzyme, leading to the inhibition of fatty acid synthesis and subsequent apoptosis of cancer cells. The structural similarity of this compound to the core scaffold of C75 suggests a potential, though likely less potent, interaction with FASN. Further enzymatic assays are required to quantify the direct inhibitory effects of this compound on cytoplasmic FASN.

Modulation of Mitochondrial Fatty Acid Synthesis (mtFAS II) Pathway

Beyond the cytoplasm, cancer cells also rely on the mitochondrial fatty acid synthesis (mtFAS II) pathway for the production of essential molecules like lipoic acid, a critical cofactor for several mitochondrial enzymes. nih.gov The FASN inhibitor C75 has been shown to suppress the mtFAS II pathway, impairing mitochondrial function and contributing to its anti-cancer activity. nih.govnih.gov This is thought to occur through the inhibition of key enzymes in the mtFAS II pathway that share structural similarities with cytoplasmic FASN. nih.gov Given the structural relationship between this compound and C75, it is plausible that the former could also modulate the mtFAS II pathway. However, direct experimental evidence for this interaction is currently lacking. Research into the effects of this compound on mitochondrial bioenergetics and the activity of mtFAS II enzymes would be a valuable area for future investigation.

Natural Product Biosynthesis and Analogues Research

This compound also plays a role as a chiral building block in the synthesis of complex natural products and serves as a scaffold for the development of bioactive analogues.

Precursor Role in the Biosynthesis of Complex Natural Products (e.g., Calyculin A, Bassialone)

The structural motif of this compound is incorporated into the architecture of various natural products. While its direct precursor role in the biosynthesis of the potent phosphatase inhibitor Calyculin A is not extensively detailed in the available literature, its structural elements are present in polyketide-derived natural products. The biosynthesis of such molecules often involves the enzymatic modification of simple carboxylic acid building blocks.

More definitive is its connection to the antimicrobial metabolite Bassialone, which has been isolated from entomopathogenic fungi. This compound has been identified as a derivative of Bassialone, suggesting its involvement in either the biosynthesis or degradation of this natural product. The precise enzymatic steps that would position it as a direct precursor in the Bassialone pathway are a subject for further biosynthetic studies.

Comparative Studies with Structural Analogs and Homologs

The biological activity of this compound can be better understood through comparative studies with its structural analogs and homologs.

| Compound Name | Structural Difference from this compound | Key Comparative Findings |

| Tetrahydrofuran-2-carboxylic acid | Lacks the C5-oxo (carbonyl) group. | The absence of the carbonyl group in the lactone ring reduces the electrophilicity and polarity of the molecule, likely altering its reactivity and ability to interact with biological targets. The carboxylic acid and lactone moieties in this compound enable more diverse reactivity. |

| Ethyl 5-oxotetrahydrofuran-2-carboxylate | The carboxylic acid is esterified with an ethyl group. | This derivative lacks direct pharmacological activity but can serve as a marker for lipid oxidation. Esterification of the carboxylic acid can significantly change the compound's solubility, cell permeability, and metabolic stability. |

| C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid) | Contains an octyl chain at C2, a methylene (B1212753) group at C4, and the carboxylic acid at C3. | C75 is a potent inhibitor of fatty acid synthase (FASN), and its octyl chain is crucial for its anticancer potency. nih.gov This highlights how substitutions on the tetrahydrofuran (B95107) ring can dramatically enhance specific biological activities. |

These comparative analyses underscore the importance of the specific functional groups and their arrangement on the tetrahydrofuran ring for the biological activity of this class of compounds.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The exploration of this compound and its analogs has revealed a spectrum of biological activities, with structure-activity relationship (SAR) studies beginning to shed light on the molecular features crucial for their effects. Although comprehensive SAR data across a wide range of derivatives remains an area of active investigation, several key structural aspects have been identified as significant determinants of bioactivity, including stereochemistry, substitutions on the furanone ring, and modifications of the carboxylic acid moiety.

The stereochemistry at the C2 position of the tetrahydrofuran ring has been shown to be a critical factor for at least one of its biological activities. Specifically, the (S)-enantiomer of this compound has been identified as possessing anticancer properties. This activity is attributed to its ability to inhibit mitochondrial glutamate (B1630785) production, which can lead to apoptosis in cancer cells with wild-type p53. This stereospecificity suggests that the spatial arrangement of the carboxylic acid group relative to the lactone ring is crucial for its interaction with its biological target.

Substitutions at the C2 position of the this compound scaffold have been shown to yield derivatives with notable biological effects. For instance, the synthesis of 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid resulted in a compound that promotes the growth of Escherichia coli. researchgate.netsciprofiles.com This finding indicates that the introduction of a relatively large, functionalized substituent at this position can impart significant biological activity, although not necessarily of an inhibitory nature. The presence of both an amino group and a phenyl group on the ethyl substituent introduces multiple potential points of interaction with biological macromolecules, suggesting that both steric bulk and electronic properties at the C2 position can modulate the compound's biological profile.

Furthermore, the carboxylic acid group at the C2 position represents a key site for chemical modification to generate bioactive derivatives. The conversion of the carboxylic acid to other functional groups, such as amides, has been explored in related furanone structures to enhance biological activity and metabolic stability. Studies on furan-2-carboxamides, which can be considered bioisosteres of the this compound core, have demonstrated their potential as antibiofilm agents. This suggests that while the lactone ring is a vital component for activity, derivatization of the carboxylic acid can lead to new and potentially enhanced biological activities.

While the available data provides initial insights into the SAR of this compound derivatives, the field is still developing. The current body of research points towards the importance of the stereochemistry at C2, the potential for introducing diverse substituents at the C2 position, and the versatility of the carboxylic acid group for generating derivatives with a range of biological activities.

Research Findings on Bioactive Derivatives

| Derivative Name | Core Structure Modification | Biological Activity |

|---|---|---|

| (S)-5-Oxotetrahydrofuran-2-carboxylic acid | Stereoisomer | Anticancer (inhibits mitochondrial glutamate production) |

| 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid | Substitution at C2 | Growth promotion of E. coli researchgate.netsciprofiles.com |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides fundamental information about the molecular structure, functional groups, and molecular weight of 5-Oxotetrahydrofuran-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. For this compound, ¹H NMR and ¹³C NMR spectra provide distinct signals corresponding to each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum, typically run in a solvent like DMSO-d₆, reveals signals for the protons on the tetrahydrofuran (B95107) ring and the carboxylic acid proton. spectrabase.com The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the assignment of each proton to its position in the molecule.

Interactive Data Table: ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H2 (CH-COOH) | ~4.8 | Doublet of doublets |

| H3 (CH₂) | ~2.2-2.4 | Multiplet |

| H4 (CH₂) | ~2.5-2.6 | Multiplet |

| COOH | ~13.0 | Broad singlet |

Note: Exact chemical shifts can vary depending on solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The spectrum would show distinct peaks for the carbonyl carbon of the lactone, the carboxylic acid carbonyl, the carbon bearing the carboxyl group (C2), and the two methylene (B1212753) carbons (C3 and C4) of the ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by the presence of both a carboxylic acid and a γ-lactone (a cyclic ester).

Key characteristic absorptions include a very broad band for the O-H stretch of the carboxylic acid, which typically overlaps with C-H stretching frequencies. vscht.cz Additionally, two distinct carbonyl (C=O) stretching bands are observed: one for the carboxylic acid and another for the lactone functional group. vscht.cz The lactone carbonyl absorption typically appears at a higher wavenumber than that of an open-chain ester due to ring strain.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) |

| Alkane | C-H stretch | 3000-2850 |

| Lactone | C=O stretch | ~1770 |

| Carboxylic Acid | C=O stretch | ~1710 |

| Ester | C-O stretch | 1300-1000 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its structural features through the analysis of fragmentation patterns. The molecular weight of this compound is approximately 130.10 g/mol . sigmaaldrich.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z ≈ 130. Key fragmentation pathways for short-chain carboxylic acids include the loss of a hydroxyl group (•OH) or the loss of the entire carboxyl group (•COOH). libretexts.org Another common fragmentation for carboxylic acids containing a γ-hydrogen is the McLafferty rearrangement, which can lead to a characteristic peak at m/z 60. youtube.com

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment Ion | Proposed Loss | Expected m/z |

| [M]⁺ | None (Molecular Ion) | 130 |

| [M-OH]⁺ | Loss of hydroxyl radical | 113 |

| [M-COOH]⁺ | Loss of carboxyl radical | 85 |

| McLafferty Rearrangement Ion | Loss of C₂H₂O₂ | 60 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating this compound from reaction mixtures, assessing its purity, and, in the case of chiral analysis, determining the relative amounts of its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like this compound. Method development typically involves selecting an appropriate stationary phase, mobile phase, and detector.

Given the polar nature of the molecule, a reverse-phase HPLC method is commonly employed. A C18 (ODS) column is a standard choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (often acidified with formic or phosphoric acid to suppress ionization of the carboxyl group) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation and peak shape. Detection is typically achieved using an ultraviolet (UV) detector, as the carbonyl groups provide some UV absorbance.

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is another powerful technique for assessing purity and is particularly well-suited for determining the enantiomeric excess of chiral molecules. Direct analysis of carboxylic acids by GC can be problematic due to their high polarity and low volatility, which can lead to poor peak shape and column adsorption. lmaleidykla.lt To overcome this, derivatization is typically required. The carboxylic acid is converted into a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to injection. colostate.edu

For the determination of enantiomeric excess (ee), a chiral GC column is essential. These columns have a stationary phase that is itself chiral, allowing for the differential interaction and separation of the two enantiomers of the derivatized compound. The ratio of the peak areas for the two separated enantiomers allows for the calculation of the enantiomeric excess. For (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, an enantiomeric excess of 99% has been reported using Gas-Liquid Chromatography (GLC), a form of GC. sigmaaldrich.com

Interactive Data Table: General GC Parameters for Enantiomeric Excess

| Parameter | Condition |

| Derivatization | Esterification (e.g., with Diazomethane) or Silylation |

| Column | Chiral Stationary Phase (e.g., Cyclodextrin-based) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 220 °C) |

| Detector | Flame Ionization Detector (FID) |

Chiral Resolution Techniques for Enantiomer Separation

This compound possesses a chiral center at the C2 position, and therefore exists as a pair of enantiomers: (R)-5-Oxotetrahydrofuran-2-carboxylic acid and (S)-5-Oxotetrahydrofuran-2-carboxylic acid. The separation of these enantiomers from a racemic mixture, a process known as chiral resolution, is essential for stereospecific synthesis and biological studies. libretexts.org Standard resolution methodologies for racemic carboxylic acids are applicable and highly effective.

One of the most common methods involves the formation of diastereomeric salts. wikipedia.orglibretexts.org This is achieved by reacting the racemic carboxylic acid with an enantiomerically pure chiral base, such as (R)-1-phenylethylamine or naturally occurring alkaloids like brucine. libretexts.orgwikipedia.org The resulting products are diastereomeric salts ((R)-acid•(R)-base and (S)-acid•(R)-base), which possess different physical properties, most notably solubility. libretexts.org This difference allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with a strong acid to remove the chiral resolving agent.

Another established technique is the formation of diastereomeric esters. The racemic acid can be esterified with a chiral alcohol, such as L-(-)-menthol. beilstein-archives.org The resulting diastereomeric esters can then be separated using standard chromatographic techniques like column chromatography, owing to their different affinities for the stationary phase. Subsequent hydrolysis of the separated esters yields the resolved, enantiomerically pure acids. libretexts.org

Direct separation of enantiomers can also be accomplished using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). mst.edu This technique relies on the differential interaction of the two enantiomers with the chiral environment of the column, leading to different retention times and effective separation. The commercial availability of enantiomerically pure forms, such as (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid with a reported enantiomeric excess (ee) of 99%, confirms the successful application of these resolution techniques. sigmaaldrich.com

| Technique | Principle | Separation Method | Recovery Step |

|---|---|---|---|

| Diastereomeric Salt Formation | Reaction with a chiral base to form diastereomers with different solubilities. wikipedia.org | Fractional Crystallization | Acidification to remove the chiral base. libretexts.org |

| Diastereomeric Ester Formation | Reaction with a chiral alcohol to form diastereomeric esters. beilstein-archives.org | Chromatography (e.g., Column, HPLC) | Hydrolysis of the ester bond. libretexts.org |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). mst.edu | Direct Chromatographic Separation | None required, direct collection of fractions. |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful tool for elucidating the molecular properties and dynamic behavior of this compound, complementing experimental data with theoretical insights.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, especially Density Functional Theory (DFT), are widely employed to investigate the electronic structure and reactivity of organic molecules. mdpi.com For this compound, DFT calculations can predict key molecular properties. These calculations typically involve geometry optimization to find the lowest energy conformation, followed by the computation of various electronic descriptors. science.gov

Calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. Vibrational analysis through DFT can also predict infrared (IR) spectra, which can be compared with experimental data to confirm structural assignments. mdpi.comnih.gov

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| HOMO-LUMO Energies | The energy gap indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Vibrational Frequencies | Predicts theoretical IR and Raman spectra for structural confirmation. nih.gov |

| Partial Atomic Charges | Quantifies the charge distribution across the molecule, influencing intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. nih.gov An MD simulation of this compound can reveal the accessible conformations of the tetrahydrofuran ring (e.g., envelope and twist forms) and the rotational dynamics of the carboxylic acid group. nih.gov

These simulations are particularly useful for studying the molecule's behavior in different environments. nih.gov In aqueous solutions, MD can model the intricate network of hydrogen bonds formed between the carboxylic acid and lactone carbonyl groups with surrounding water molecules. In non-polar solvents or in the solid state, simulations can explore the formation of intermolecular hydrogen-bonded dimers, a common feature of carboxylic acids. nih.govnih.gov By analyzing the simulation trajectories, one can calculate properties such as radial distribution functions to understand solvent structuring and potential of mean force (PMF) to quantify the energetics of conformational changes. nih.gov

In Silico Prediction of Biological Interactions and Target Binding

In silico methods are instrumental in predicting the potential biological activity of a compound by modeling its interaction with macromolecular targets. nih.gov Molecular docking is a primary technique used for this purpose. researchgate.net The 3D structure of this compound can be computationally "docked" into the binding sites of various proteins or enzymes. nih.gov The results are scored based on binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), which helps to identify potential biological targets and predict the compound's binding affinity and orientation. researchgate.netresearchgate.net

For instance, a derivative of this compound was shown through an in silico approach to potentially bind to nicotinic acetylcholine (B1216132) receptors. researchgate.net Broader screening methods, such as inverse virtual screening, can be used to test the molecule against a large library of known protein structures to identify novel potential targets. nih.gov Additionally, computational models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for evaluating the drug-likeness of a molecule. mdpi.com

| Step | Description | Outcome |

|---|---|---|

| Target Identification | Using methods like inverse virtual screening to search databases of biological targets. nih.gov | A list of potential protein targets. |

| Molecular Docking | Simulating the binding of the compound into the active site of a selected target. nih.gov | Prediction of binding mode, affinity, and key interactions. |

| Binding Energy Calculation | Estimating the strength of the ligand-protein interaction using scoring functions. researchgate.net | A quantitative measure of binding affinity (e.g., kcal/mol). |

| ADME Prediction | Using computational models to predict pharmacokinetic properties like absorption and metabolism. mdpi.com | An early assessment of the molecule's drug-likeness. |

Future Directions and Interdisciplinary Research Prospects

Development of Sustainable and Economically Viable Industrial Production Methods

The transition towards a bio-based economy necessitates the development of green and cost-effective methods for producing valuable chemical intermediates. 5-Oxotetrahydrofuran-2-carboxylic acid, with its potential as a building block, is a prime candidate for sustainable industrial production.

Current research is increasingly focused on moving away from petrochemical-based syntheses towards bio-catalytic and chemo-catalytic conversions of renewable feedstocks. The production of similar furan-based compounds, such as 2,5-furandicarboxylic acid (FDCA), from biomass has seen significant progress and provides a roadmap for the sustainable synthesis of this compound. mdpi.comrsc.orgresearchgate.netmdpi.com

Biocatalytic Routes:

Enzymatic and fermentative processes offer a promising and environmentally friendly approach. nih.gov Metabolic engineering of microorganisms could enable the direct conversion of sugars or other bio-based materials into this compound. nih.goviastate.eduresearchgate.netnih.gov This would involve the design and optimization of metabolic pathways within microbial hosts to achieve high yields and titers.

Chemo-catalytic Conversions:

The catalytic conversion of biomass-derived platform molecules is another key area of investigation. Research into the selective oxidation and hydrogenation of furan derivatives from lignocellulosic biomass can be leveraged to develop efficient catalytic systems for the synthesis of this compound.

A crucial aspect of industrial-scale production is economic viability. Techno-economic analyses of bio-based carboxylic acid production highlight the importance of efficient downstream processing and recovery methods to minimize costs. researchgate.netnrel.govosti.gov Future research will need to focus not only on the synthetic pathways but also on developing energy-efficient separation and purification technologies.

Exploration of Novel Biological Targets and Expanded Therapeutic Applications

The inherent chirality and functional group arrangement of this compound and its derivatives make them attractive candidates for drug discovery and development.

Anticancer Potential:

A notable area of interest is the development of fatty acid synthase (FASN) inhibitors for cancer therapy. drugbank.com The derivative 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) has been identified as a synthetic FASN inhibitor with potential therapeutic effects in various cancer models. nih.gov By interfering with the mitochondrial fatty acid synthesis pathway, C75 can impair mitochondrial function and reduce cell viability in cancer cells. nih.gov Further research into synthesizing and evaluating novel analogs of this compound could lead to the discovery of more potent and selective FASN inhibitors. patsnap.com Additionally, other derivatives have shown cytotoxic activity against various cancer cell lines. bioorganica.com.ua

Antimicrobial and Antiviral Activity:

The development of new antimicrobial agents is a global health priority. Derivatives of this compound have shown promise as antibacterial agents. nih.gov For instance, certain furan-containing pentanoic acids have demonstrated good antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains. nih.gov Similarly, 5-oxopyrrolidine derivatives, which share a similar heterocyclic core, have exhibited promising anticancer and antimicrobial properties. mdpi.com The exploration of this chemical space could yield novel antibiotics with unique mechanisms of action. There is also potential for discovering antiviral applications for derivatives of this compound.

Other Therapeutic Avenues:

Research has also indicated that a derivative of this compound can increase the growth of E. coli and may have significance in stem cell research, suggesting a broader range of biological activities to be explored. researchgate.net The compound and its derivatives could serve as valuable precursors for the synthesis of more complex and biologically active molecules.

Integration with Materials Science and Polymer Chemistry for Advanced Applications

The structure of this compound, containing both a lactone and a carboxylic acid, presents significant opportunities for its use as a monomer in the synthesis of novel polymers and biomaterials.

Polyester Synthesis via Ring-Opening Polymerization:

The γ-butyrolactone ring is a key structural feature that can undergo ring-opening polymerization (ROP) to produce polyesters. vot.pl While γ-butyrolactone itself has thermodynamic limitations for polymerization, its derivatives can be more readily polymerized. vot.placs.org The presence of the carboxylic acid group on the this compound molecule offers a functional handle for further modifications and for influencing the properties of the resulting polymers. Research in this area could lead to the development of biodegradable and biocompatible polyesters with tailored properties for applications in packaging, medicine, and textiles. nih.govfrontiersin.org

Functional Polymers:

The carboxylic acid group can be used to introduce specific functionalities into the polymer backbone, leading to the creation of "smart" materials that respond to environmental stimuli such as pH or temperature. These functional polymers could find applications in drug delivery systems, sensors, and hydrogels. The synthesis of highly branched polyesters from α-methylene-γ-butyrolactone demonstrates the potential for creating complex polymer architectures with unique properties. scirp.org

Advancement of Analytical Methodologies for Complex Matrices

As the applications of this compound expand, the need for sensitive and selective analytical methods for its detection and quantification in various complex matrices will become increasingly important.

Chromatographic Techniques:

High-performance liquid chromatography (HPLC) is a powerful tool for the analysis of chiral compounds. The development of specific HPLC methods, particularly those utilizing chiral stationary phases, will be crucial for the separation and quantification of the enantiomers of this compound and its derivatives. researchgate.netresearchgate.netcsfarmacie.czspringernature.com This is particularly important in pharmacological studies where the biological activity of enantiomers can differ significantly.

Detection in Biological and Environmental Samples:

The compound has been utilized as a solid-phase extraction agent for the purification of compounds from biological samples. biosynth.com Future research should focus on developing advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), for the trace analysis of this compound in biological fluids (e.g., plasma, urine) and environmental samples. This will be essential for pharmacokinetic studies, environmental monitoring, and understanding its metabolic fate.

Sensor Development:

The development of novel sensors, including electrochemical sensors, for the rapid and on-site detection of this compound could have significant applications in industrial process monitoring and environmental analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.